

# ABT-767 Target Validation in Ovarian Cancer: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABT-767

Cat. No.: B1574550

[Get Quote](#)

This technical guide provides an in-depth overview of the target validation for **ABT-767**, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in the context of ovarian cancer. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available clinical data, experimental methodologies, and the underlying mechanism of action.

## Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence and acquired resistance to standard platinum-based chemotherapy<sup>[1][2]</sup>. A significant subset of high-grade serous ovarian cancers (HGSOC) exhibit defects in the homologous recombination (HR) DNA repair pathway, often due to mutations in the BRCA1 and BRCA2 genes<sup>[1][2]</sup>. This deficiency presents a therapeutic vulnerability that can be exploited by PARP inhibitors through the mechanism of synthetic lethality. **ABT-767** is an orally administered, potent competitive inhibitor of PARP-1 and PARP-2 enzymes<sup>[1][2]</sup>.

## Molecular Target and Mechanism of Action

The primary molecular targets of **ABT-767** are PARP-1 and PARP-2, key enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with a competent HR pathway, the inhibition of PARP leads to the accumulation of SSBs, which are subsequently converted to double-strand breaks (DSBs) during replication. These DSBs can be efficiently repaired by the HR machinery.

However, in ovarian cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the repair of these DSBs is compromised. The inability to repair these breaks leads to genomic instability and, ultimately, cell death, a concept known as synthetic lethality. This selective targeting of HRD cancer cells forms the basis of **ABT-767**'s therapeutic potential in a defined population of ovarian cancer patients.

### Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells



[Click to download full resolution via product page](#)

Caption: Mechanism of **ABT-767** in HR-deficient cancer cells.

## Clinical Validation in Ovarian Cancer

A Phase 1, open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy of **ABT-767** in patients with advanced solid tumors, including a large cohort of patients with high-grade serous ovarian, fallopian tube, or primary peritoneal cancer[1][2][3][4][5].

- **Study Design:** The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by an expansion phase at the RP2D[1][3][4].
- **Patient Population:** Patients with advanced solid tumors with BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer were enrolled. A significant majority (86%) of the 93 treated patients had a primary diagnosis of ovarian cancer[1][5].
- **Treatment:** **ABT-767** was administered orally as monotherapy. The dose was escalated from 20 mg once daily to 500 mg twice daily (BID)[3][4].
- **Primary Objectives:** To assess the safety and tolerability of **ABT-767** and to determine the MTD and RP2D[3][4].
- **Secondary Objectives:** To characterize the pharmacokinetic profile of **ABT-767**, to assess the preliminary anti-tumor activity (Objective Response Rate, ORR), and to explore the relationship between biomarkers (e.g., BRCA1/2 mutation status, HRD status) and clinical response[1][2][3][4].
- **Tumor Response Assessment:** Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and by cancer antigen 125 (CA-125) levels[1][3].

Experimental Workflow of the Phase 1 Clinical Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 1 clinical trial of **ABT-767**.

The key quantitative findings from the Phase 1 study are summarized in the tables below.

Table 1: Pharmacokinetic Properties of **ABT-767**

| Parameter                       | Value                 | Citation  |
|---------------------------------|-----------------------|-----------|
| Dose Proportionality            | Up to 500 mg BID      | [1][2][3] |
| Half-life (t <sub>1/2</sub> )   | ~2 hours              | [1][2][3] |
| Food Effect on Bioavailability  | No significant effect | [1][2][3] |
| Recommended Phase 2 Dose (RP2D) | 400 mg BID            | [1][3][4] |

Table 2: Efficacy of **ABT-767** in Ovarian Cancer Patients

| Endpoint                                 | Patient Population                       | Result     | Citation  |
|------------------------------------------|------------------------------------------|------------|-----------|
| Objective Response Rate (RECIST 1.1)     | Evaluable Ovarian Cancer Patients (n=71) | 20%        | [3]       |
| Objective Response Rate (RECIST 1.1)     | All Evaluable Patients (n=80)            | 21%        | [1][3]    |
| Response Rate (RECIST 1.1 and/or CA-125) | Ovarian Cancer Patients (n=80)           | 30%        | [1][3]    |
| Median Progression-Free Survival (PFS)   | HRD Positive Ovarian Cancer Patients     | 6.7 months | [2][3][4] |
| Median Progression-Free Survival (PFS)   | HRD Negative Ovarian Cancer Patients     | 1.8 months | [2][3][4] |

Table 3: Common Grade 3/4 Treatment-Related Adverse Events

| Adverse Event      | Frequency                   | Citation  |
|--------------------|-----------------------------|-----------|
| Anemia             | Most common, dose-dependent | [1][2][3] |
| Nausea             | Not specified               | [3]       |
| Fatigue            | Not specified               | [3]       |
| Decreased Appetite | Not specified               | [3]       |

## Biomarker Analysis

The clinical trial data strongly support the role of HRD as a predictive biomarker for response to **ABT-767**. Patients with tumors harboring BRCA1 or BRCA2 mutations, a positive HRD status, and sensitivity to platinum-based chemotherapy demonstrated a greater likelihood of responding to treatment[2][3][4]. The significantly longer median progression-free survival in HRD-positive patients (6.7 months) compared to HRD-negative patients (1.8 months) underscores the importance of patient selection based on biomarker status for maximizing the therapeutic benefit of **ABT-767**[2][3][4].

## Conclusion

The target of **ABT-767**, PARP-1 and PARP-2, is clinically validated in the context of ovarian cancer, particularly in patients with underlying homologous recombination deficiencies. The Phase 1 clinical trial demonstrated that **ABT-767** has an acceptable safety profile and exhibits promising single-agent anti-tumor activity in this patient population. The clear correlation between HRD status and clinical benefit provides a strong rationale for biomarker-driven patient selection in future clinical development of PARP inhibitors like **ABT-767**. Further investigation in later-phase trials is warranted to confirm these findings and establish the role of **ABT-767** in the management of ovarian cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A phase 1 study of PARP-inhibitor ABT-767 in advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer | [springermedizin.de](#) [springermedizin.de]
- 2. A phase 1 study of PARP-inhibitor ABT-767 in advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of PARP-inhibitor ABT-767 in advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [pure.rug.nl](#) [pure.rug.nl]
- To cite this document: BenchChem. [ABT-767 Target Validation in Ovarian Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574550#abt-767-target-validation-in-ovarian-cancer\]](https://www.benchchem.com/product/b1574550#abt-767-target-validation-in-ovarian-cancer)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)